molecular formula C17H28N6O2 B2574953 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione CAS No. 476481-82-0

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione

Cat. No. B2574953
CAS RN: 476481-82-0
M. Wt: 348.451
InChI Key: RWEAFOJTGHESFV-UHFFFAOYSA-N
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Description

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione, also known as EPPD, is a synthetic compound that belongs to the class of xanthine derivatives. It has been widely studied for its potential application in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Characterization

The chemical structure of 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione lends itself to a range of synthetic and characterization studies. For example, research on cyclic dipeptides such as 3-Ylidenepiperazine-2,5-diones, which share structural similarities, highlights the synthetic versatility of these compounds. They are prone to various addition reactions, which can lead to natural product analogues or precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999). Additionally, compounds like 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione have been synthesized and characterized, demonstrating the complex interactions and binding studies important for understanding the chemical behavior of such molecules (Murugesan et al., 2021).

Pharmacological Studies

The piperazine derivatives have been extensively studied for their pharmacological properties, particularly in the context of anticonvulsant and analgesic activities. For instance, N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione showed promising anticonvulsant activity in several models, suggesting the potential for therapeutic applications in epilepsy management (Obniska et al., 2005). Similarly, the anticonvulsant and serotonin receptor affinity of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been explored, revealing the complex interplay between chemical structure and biological activity (Obniska et al., 2006).

Anti-Tubercular Evaluation

Research has also been conducted on the synthesis and evaluation of compounds for their potential anti-tubercular activity. A study focusing on ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives demonstrated a methodical approach to identifying active agents against Mycobacterium tuberculosis, underscoring the importance of nitrogen-rich hybrid motifs in the development of new therapeutic agents (Vavaiya et al., 2022).

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-4-6-7-8-23-13-14(20(3)17(25)19-15(13)24)18-16(23)22-11-9-21(5-2)10-12-22/h4-12H2,1-3H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEAFOJTGHESFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

CAS RN

476481-82-0
Record name 8-(4-ETHYL-1-PIPERAZINYL)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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